molecular formula C7H8ClN<br>ClC6H3(CH3)NH2<br>C7H8ClN B164923 4-Chloro-2-methylaniline CAS No. 95-69-2

4-Chloro-2-methylaniline

Cat. No.: B164923
CAS No.: 95-69-2
M. Wt: 141.6 g/mol
InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylaniline, also known as 2-amino-5-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a colorless to brown solid with a weak fishy odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Mechanism of Action

Target of Action

4-Chloro-2-methylaniline, also known as 4-Chloro-o-toluidine, is an organic compound that primarily targets macromolecules such as proteins, DNA, and RNA in the liver . The compound’s interaction with these targets can lead to significant biochemical changes.

Mode of Action

The compound’s mode of action involves enzymatic activity dependent on reduced nicotinamide adenine dinucleotide (NADH). This leads to the irreversible binding of this compound to macromolecules in the reaction system . This activity is present in microsomes from the liver and can be induced by phenobarbital .

Biochemical Pathways

It is known that the compound can lead to significant changes in the liver’s biochemistry, particularly in the macromolecules present

Pharmacokinetics

It is known that the compound is a solid at room temperature, with a melting point of 24-27 °c and a boiling point of 241 °c . It has a density of 1.19 g/mL at 25 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with macromolecules in the liver can lead to irreversible binding and significant biochemical changes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be air sensitive . Additionally, it has been classified as a carcinogen and is considered very toxic to aquatic life with long-lasting effects . These environmental factors can influence how the compound acts in the body and the environment.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylaniline has been found to bind extensively to proteins, DNA, and RNA of rat liver in biochemical investigations . The nature of these interactions is largely dependent on the specific macromolecules involved .

Cellular Effects

The effects of this compound on cells are significant. It has been observed that radioactivity from this compound becomes extensively bound to protein, DNA, and RNA of rat liver . Macromolecules of some other tissues examined contained little radioactivity .

Molecular Mechanism

The molecular mechanism of this compound involves enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide and leading to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system . This activity is present in microsomes from rat liver and is inducible by phenobarbital .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific effects at different dosages have not been detailed in the available literature .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been detailed in the available literature .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been detailed in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylaniline can be synthesized through various methods. One common method involves the chlorination of o-toluidine. The process typically includes the following steps:

    Chlorination of o-toluidine: o-Toluidine is dissolved in a solvent such as chlorobenzene and reacted with chlorine gas at a temperature of 50-60°C.

    Acetylation and Chlorination: Another method involves the acetylation of o-toluidine followed by chlorination and subsequent hydrolysis. In this method, o-toluidine is mixed with chlorobenzene and acetic anhydride, and the mixture is stirred at 70-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The chlorination of o-toluidine is the most commonly used method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

4-Chloro-2-methylaniline is similar to other chlorinated anilines, such as:

  • 2-Chloroaniline
  • 3-Chloroaniline
  • 4-Chloroaniline
  • 2,4-Dichloroaniline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position of the chlorine and methyl groups on the benzene ring makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

4-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
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InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N
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Molecular Formula

C7H8ClN
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Related CAS

3165-93-3 (hydrochloride)
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DSSTOX Substance ID

DTXSID1041508
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Molecular Weight

141.60 g/mol
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Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor.
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Boiling Point

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F
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Flash Point

320 °F (NTP, 1992), 99 °C c.c., 320 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor)
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated)
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5
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Color/Form

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL

CAS No.

95-69-2, 87999-30-2
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Melting Point

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylaniline
Reactant of Route 2
4-Chloro-2-methylaniline
Reactant of Route 3
4-Chloro-2-methylaniline
Reactant of Route 4
4-Chloro-2-methylaniline
Reactant of Route 5
4-Chloro-2-methylaniline
Reactant of Route 6
4-Chloro-2-methylaniline

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